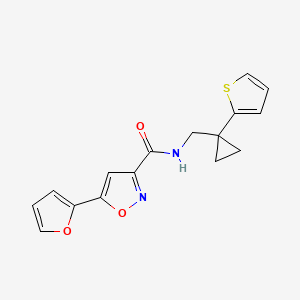
N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-fluorobenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-fluorobenzenesulfonamide, also known as BHQ or Benzosulfohydrazide, is a chemical compound that has gained attention in recent years due to its potential use in scientific research. BHQ is a small molecule that has been found to have various biochemical and physiological effects, making it a promising candidate for future research.
Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis of Tetrahydroquinoline-Embedded Bridged Benzothiaoxazepine-1,1-dioxides : A study by Borgohain et al. (2017) describes the diastereoselective synthesis of tetrahydroquinoline-containing bridged benzothiaoxazepine-1,1-dioxides, using N-aryl-2-fluorobenzenesulfonamides as starting materials. This synthesis is significant for creating complex chemical structures that could have potential applications in various fields, including medicinal chemistry (Borgohain et al., 2017).
Biological Activities and Applications
Pro-apoptotic Effects in Cancer Cells : Research by Cumaoğlu et al. (2015) investigates sulfonamide derivatives, including N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-fluorobenzenesulfonamide, for their pro-apoptotic effects in cancer cells. These compounds were shown to induce apoptosis in various cancer cell lines, highlighting their potential as anti-cancer agents (Cumaoğlu et al., 2015).
Tubulin Polymerization Inhibition in Cancer Cells : A study by Srikanth et al. (2016) found that 2-anilino-3-aroylquinolines, related to N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-fluorobenzenesulfonamide, exhibit potent antiproliferative activity against various human cancer cell lines by inhibiting tubulin polymerization (Srikanth et al., 2016).
Therapeutic Applications
Antimycobacterial Activity : The work by Ghorab et al. (2017) focuses on N-(2, 6-dimethoxypyrimidin-4-yl)-4-(3-(aryl)thioureido) benzenesulfonamides, which are structurally related to N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-fluorobenzenesulfonamide. These compounds demonstrated significant antimycobacterial activity, suggesting potential therapeutic applications in treating tuberculosis (Ghorab et al., 2017).
Carbonic Anhydrase Inhibition : A study by Buemi et al. (2019) explores compounds with a benzenesulfonamide moiety for their inhibition of human carbonic anhydrase, a target for treating various diseases. This research indicates the potential of N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-fluorobenzenesulfonamide derivatives in medical applications (Buemi et al., 2019).
Synthesis of Anticancer Agents : Research presented by Redda et al. (2010) involves the synthesis of substituted 1,2,3,4-tetrahydroisoquinolines, including analogs of N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-fluorobenzenesulfonamide, as potential anticancer agents. These compounds showed potent cytotoxicity against various breast cancer cell lines (Redda et al., 2010).
Chemical Reactions and Synthesis
- C-H Activation and Intermolecular Annulation : Xia et al. (2014) describe the palladium-catalyzed C-H activation and intermolecular annulation of N-benzoylsulfonamide with allenes, a process relevant to the synthesis of N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-fluorobenzenesulfonamide. This method is useful for creating diverse molecular architectures (Xia et al., 2014).
properties
IUPAC Name |
N-(2-benzoyl-3,4-dihydro-1H-isoquinolin-7-yl)-4-fluorobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19FN2O3S/c23-19-7-10-21(11-8-19)29(27,28)24-20-9-6-16-12-13-25(15-18(16)14-20)22(26)17-4-2-1-3-5-17/h1-11,14,24H,12-13,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYKLFUNDXGVNIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)F)C(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-N-(3-fluoro-4-methylphenyl)acetamide](/img/no-structure.png)
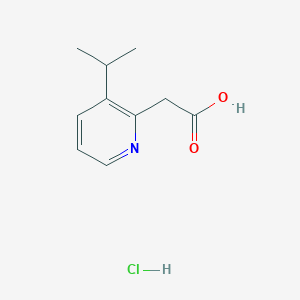
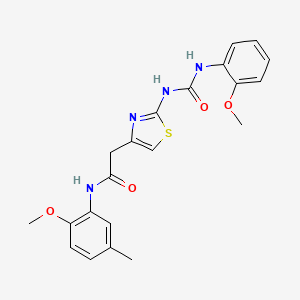
![1-(4-chlorophenyl)-3-[(4-methylbenzyl)amino]pyrazin-2(1H)-one](/img/structure/B2618012.png)

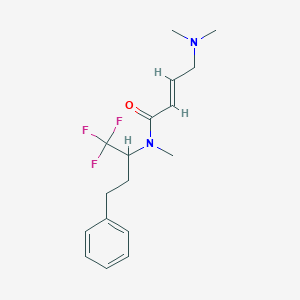
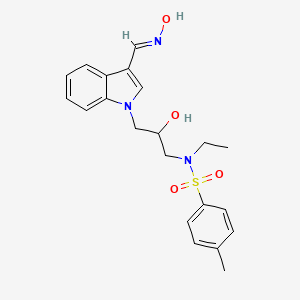
![7-(3-chloro-4-methoxyphenyl)-3-(4-nitrophenyl)-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one](/img/structure/B2618016.png)

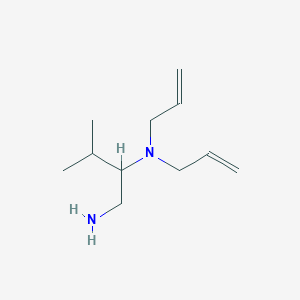
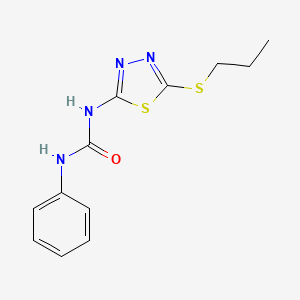
![1-(2-ethoxyethyl)-7-(4-fluorobenzyl)-3,9-dimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2618027.png)
